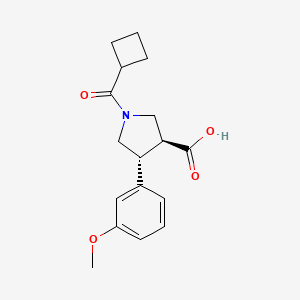
3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar acrylamide compounds typically involves acylation processes. For example, N-(2-Bromo-4-methoxyphenyl)acrylamide can be synthesized by the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, resulting in a high yield of 95.7%. This process is influenced by factors such as the molar ratio of reactants, reaction temperature, time, and the addition of alkali, highlighting the procedure's simplicity and environmental friendliness (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives can be elucidated using X-ray diffraction and DFT calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using these methods, revealing its crystallization in a triclinic system with specific lattice constants. The study also included molecular geometry, vibrational frequencies, HOMO and LUMO energies, and antioxidant properties, providing a comprehensive understanding of the compound's structure and reactivity (S. Demir et al., 2015).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, such as polymerization, to form novel copolymers. For example, N-(4-Bromophenyl)-2-methacrylamide underwent radical-initiated copolymerization with 2-acrylamido-2-methyl-1-propanesulfonic acid, resulting in copolymers characterized by FTIR, NMR spectroscopy, and reactivity ratios. This study highlights the statistical nature of the copolymer and explores its thermal properties and antimicrobial effects (A. Delibaş, C. Soykan, 2007).
Physical Properties Analysis
The solubility of acrylamide derivatives in various solvents is crucial for their application in industrial processes. A study on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide revealed its solubility in methanol–ethanol mixtures at different temperatures, providing essential data for product and process design (Xinding Yao et al., 2010).
Chemical Properties Analysis
The reactivity of acrylamide derivatives towards other chemical species is a key aspect of their chemical properties. For instance, the synthesis and radical polymerization of specific phthalic acid derivatives from acrylamides showed varying reactivities and hydrolysis resistance in aqueous media, essential for applications in adhesive formulations (Iris Lamparth et al., 2014).
科学的研究の応用
Corrosion Inhibition
Acrylamide derivatives have been explored for their potential as corrosion inhibitors, a vital application in industrial chemistry. A study on synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has demonstrated significant efficacy in inhibiting copper corrosion in nitric acid solutions. This research highlights the potential of acrylamide derivatives in protecting metal surfaces, contributing to longer material lifespans and reduced maintenance costs in industrial settings (Ahmed Abu-Rayyan et al., 2022).
Biomedical Research
Acrylamide derivatives have also found applications in biomedical research, particularly in drug delivery systems and as scaffolds for tissue engineering. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for its potential in drug delivery applications. Controlled polymerization techniques have been developed to synthesize such polymers at room temperature, offering precise control over their properties for targeted drug delivery (Anthony J Convertine et al., 2004).
Organic Synthesis and Polymerization
In organic chemistry, acrylamide derivatives are key intermediates in the synthesis of a wide range of compounds. For example, the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide through acylation has been reported, demonstrating a method with high yield, simple operation, and environmental friendliness (Yuan Jia-cheng, 2012). Such methodologies facilitate the production of acrylamide derivatives for further applications in material science and pharmacology.
Solubility Studies and Material Design
Understanding the solubility of acrylamide derivatives in various solvents is crucial for their application in material design and pharmaceutical formulations. Studies on the solubilities of similar compounds, like N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, in methanol–ethanol solutions provide essential data for process design and product development in the chemical industry (Xinding Yao et al., 2010).
特性
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-5-3-4-6-15(12)19-17(20)10-8-13-7-9-16(21-2)14(18)11-13/h3-11H,1-2H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZVVBSHHXMDO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)



![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)


![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)
![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)